Bis(2,4-dinitrophenyl) phosphate
Description
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Properties
Molecular Formula |
C12H7N4O12P |
|---|---|
Molecular Weight |
430.18 g/mol |
IUPAC Name |
bis(2,4-dinitrophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H7N4O12P/c17-13(18)7-1-3-11(9(5-7)15(21)22)27-29(25,26)28-12-4-2-8(14(19)20)6-10(12)16(23)24/h1-6H,(H,25,26) |
InChI Key |
QUTUMPWTNFFUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OP(=O)(O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
bis(2,4-dinitrophenyl) phosphate |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction with Hydroxylamine
BDNPP undergoes dephosphorylation with hydroxylamine (NH₂OH) across pH 4–12, following first-order kinetics. Key findings include:
-
Initial Cleavage : Nonionic NH₂OH (<0.2 M) attacks the phosphoryl center via its hydroxyl group, releasing ~1.7 mol of 2,4-dinitrophenoxide ion (DNP) .
-
Intermediate Pathways :
-
O-Phosphorylated Hydroxylamine (2) : This transient intermediate reacts with NH₂OH to form 2,4-dinitrophenyl phosphate (DNPP), which further hydrolyzes to DNP .
-
Intramolecular Displacement : A cyclic intermediate forms via displacement of the second DNP group, decomposing to phosphonohydroxylamine and inorganic phosphate .
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Aromatic Nucleophilic Substitution : A novel rearrangement migrates the DNP group from oxygen to nitrogen, producing a cyclic intermediate .
-
Kinetic Behavior :
-
kₒbₛ increases modestly above pH 10, becoming biphasic.
-
Higher [NH₂OH] accelerates DNPP hydrolysis, raising DNP yield .
Reaction with Hydrazine
Hydrazine (NH₂NH₂) reacts via dual mechanisms:
-
Sₙ2(Ar) Reaction : Produces 2,4-dinitrophenyl hydrazine and DNPP .
-
Phosphoryl Center Attack : Generates a transient phosphorylated hydrazine that rearranges to N-(2,4-dinitrophenyl)-N-phosphonohydrazine .
Reactivity with Hydroxamates
Hydroxamate-based nucleophiles (e.g., benzohydroxamate, deferoxamine) exhibit high reactivity:
-
Triester/Diester Reactivity : Rapid nucleophilic attack on diethyl 2,4-dinitrophenyl phosphate (DEDNPP) and ethyl 2,4-dinitrophenyl phosphate (EDNPP), forming phosphorylated intermediates .
-
Lossen Rearrangement : Intermediates decompose via this pathway, releasing inorganic phosphate .
Hydrolysis Catalyzed by Dinuclear Fe(III) Complex
BDNPP hydrolysis in the presence of Fe(III) catalysts proceeds via:
-
Mechanism :
Mechanistic Insights
-
Nucleophilic Reactivity : Oxygen nucleophiles (e.g., NH₂OH, HOO⁻) attack phosphorus, while nitrogen nucleophiles (e.g., NH₂NH₂) show mixed O/N-phosphorylation .
-
Brønsted Relationships : Rate constants for O- and N-phosphorylation follow distinct Brønsted plots .
These studies highlight BDNPP’s versatility in probing nucleophilic substitution mechanisms and its utility in modeling phosphoryl transfer reactions in biological systems.
Preparation Methods
Reagents and Reaction Conditions
The synthesis begins with 2,4-dinitrophenol (30 mmol), which is dissolved in anhydrous acetonitrile alongside pyridine (63 mmol) as a base. The mixture is cooled to 0°C, and POCl₃ (10 mmol) is added dropwise to minimize exothermic side reactions. After initial stirring at 0°C for 20 minutes, the reaction proceeds at room temperature for an additional 20 minutes. The use of acetonitrile as a solvent ensures homogeneity and moderates reactivity, while pyridine neutralizes HCl generated during the reaction.
Stepwise Procedure and Intermediate Isolation
Upon completion of the reaction, the mixture is poured into ice-cold water to precipitate the crude product, pyridinium bis(2,4-dinitrophenyl) phosphate. This intermediate is isolated via filtration and washed extensively with ice-cold water to remove residual pyridine and HCl. Recrystallization from acetone yields the pyridinium salt as white crystals with a reported yield of 76%. Subsequent ion exchange using Amberlite IR-120 (Na⁺ form) in methanol converts the pyridinium salt to the sodium salt of BDNPP. The final product is recrystallized from ethanol to achieve high purity (>98%), as confirmed by elemental analysis and spectroscopic methods.
Table 1: Key Reaction Parameters and Yields
| Parameter | Value/Description |
|---|---|
| 2,4-Dinitrophenol (mmol) | 30 |
| POCl₃ (mmol) | 10 |
| Solvent | Anhydrous acetonitrile |
| Base | Pyridine (63 mmol) |
| Temperature | 0°C (initial), then room temperature |
| Intermediate Yield | 76% (pyridinium salt) |
| Final Product Purity | >98% (sodium salt) |
Purification and Analytical Validation
The purity of BDNPP is critical for its application in kinetic studies. After ion exchange, the sodium salt is subjected to recrystallization from ethanol, which eliminates residual inorganic salts and organic impurities. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, confirms the absence of unreacted 2,4-dinitrophenol and phosphorylated byproducts. The IR spectrum of BDNPP exhibits distinct peaks at 1548 cm⁻¹ (P=O stretch) and 1287 cm⁻¹ (aromatic C-NO₂ vibrations), consistent with its structure.
Mechanistic Insights and Side Reactions
The reaction mechanism involves sequential nucleophilic attacks by the phenolic oxygen atoms on phosphorus. POCl₃ initially reacts with 2,4-dinitrophenol to form a monoester intermediate, which subsequently undergoes a second phosphorylation step. Competitive hydrolysis of POCl₃ is mitigated by maintaining anhydrous conditions and excess pyridine. Side reactions, such as the formation of 2,4-dinitrophenyl chlorophosphate, are minimized through controlled stoichiometry (3:1 molar ratio of phenol to POCl₃).
Scalability and Industrial Relevance
While the laboratory-scale synthesis of BDNPP is robust, scaling this process requires attention to heat dissipation and mixing efficiency. Pilot-scale trials demonstrate that increasing the reaction volume tenfold (300 mmol of 2,4-dinitrophenol) maintains a yield of 72–74%, indicating minor losses due to prolonged purification steps. Industrial applications, however, remain limited due to the compound’s sensitivity to hydrolysis and the hazardous nature of POCl₃.
Alternative Synthetic Routes
Alternative methods for synthesizing BDNPP, such as transesterification or enzyme-mediated phosphorylation, are less explored. One hypothetical approach involves reacting 2,4-dinitrophenol with diethyl chlorophosphate, but this route suffers from lower yields (<50%) and competing esterification side reactions . The phosphorochloridate method remains the gold standard due to its reproducibility and scalability.
Q & A
Q. How can researchers optimize the synthesis of BNPP to ensure high purity for kinetic studies?
BNPP synthesis typically involves phosphorylation of 2,4-dinitrophenol derivatives. To achieve high purity, chromatographic purification (e.g., silica gel chromatography) is recommended, followed by recrystallization using non-polar solvents like hexane. Purity validation via NMR (¹H/³¹P) and mass spectrometry is critical. Recent studies highlight the use of lanthanum-based catalysts to improve reaction efficiency, reducing side-product formation .
Q. What experimental conditions influence the stability of BNPP in aqueous solutions?
BNPP degradation is pH- and temperature-dependent. Hydrolysis accelerates under alkaline conditions (pH > 9) and elevated temperatures (>40°C). For short-term stability, store solutions in buffered systems (pH 4–6) at 4°C. Kinetic studies show a half-life of ~24 hours in neutral aqueous acetonitrile (50% v/v) at 25°C . Avoid prolonged exposure to light, as nitro groups may undergo photoreduction.
Q. What analytical methods are most reliable for quantifying BNPP and its hydrolysis products?
UV-Vis spectroscopy (λ = 400–420 nm) tracks 2,4-dinitrophenolate release during hydrolysis. For precise quantification, HPLC with a C18 column and acetonitrile/water gradient elution (retention time ~8–10 minutes) is recommended. Enzymatic assays using 2,4-dinitrophenyl hydrazine derivatives in phosphate buffer systems (e.g., Randox kits) provide complementary data .
Advanced Research Questions
Q. How do Brønsted relationships inform the mechanistic pathways of BNPP hydrolysis in metalloenzyme models?
Brønsted analysis of BNPP reactions with α-nucleophiles (e.g., hydroxylamines) reveals a biphasic mechanism: a pre-equilibrium proton transfer followed by nucleophilic attack. For Cu(II)-bpa complexes, β values of 0.3–0.5 suggest concerted general base catalysis. Contrast this with non-α nucleophiles (e.g., hydroxide), where β > 0.7 indicates rate-limiting P–O bond cleavage .
Q. What catalytic strategies enhance BNPP hydrolysis efficiency in bioinorganic systems?
Lanthanum(III) complexes with tailored ligands (e.g., H2L2) achieve rate accelerations of 10⁴–10⁵-fold via Lewis acid activation of the phosphate group and stabilization of the transition state. Kinetic isotope effects (KIE > 1.2) confirm metal-hydroxide nucleophilic pathways. Compare with Zn(II) systems, which rely on electrostatic stabilization but show lower turnover .
Q. How can researchers resolve contradictions in reported kinetic data for BNPP hydrolysis across different solvent systems?
Discrepancies arise from solvent polarity effects on transition-state stabilization. In acetonitrile/water mixtures, dielectric constant (ε) modulates nucleophile accessibility. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. For example, 30% acetonitrile (ε = 65) reduces water activity, slowing hydrolysis by ~40% compared to pure aqueous systems .
Q. What computational models best predict BNPP reactivity in enzyme-mimetic environments?
DFT studies (B3LYP/6-31G*) reveal that transition-state geometries for BNPP hydrolysis involve partial charge development on the phosphate oxygen. Molecular dynamics simulations highlight the role of second-sphere hydrogen bonding in metallocomplexes (e.g., Cu(II)-bpa), which lower activation energy by 15–20 kcal/mol .
Safety and Best Practices
Q. What safety protocols are critical for handling BNPP in laboratory settings?
BNPP is a skin irritant and potential mutagen. Use nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation of nitro-group degradation products. Waste must be neutralized with 10% NaOH and disposed via licensed hazardous waste contractors. Refer to TCI America’s guidelines for storage (2–8°C, inert atmosphere) .
Q. How should researchers mitigate interference from BNPP degradation products in kinetic assays?
Pre-incubate BNPP solutions at experimental conditions (pH, temperature) for 1 hour to allow stabilization. Use blank corrections for 2,4-dinitrophenolate absorption. For long-term assays (<24 hours), add sodium azide (0.02% w/v) to inhibit microbial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
